(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[44]nonan-2-yl)acetimidamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[44]nonane core, which is a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Spirocyclic Core: The spiro[4.4]nonane core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Formation of Imidamide Group: The imidamide group can be synthesized by reacting the intermediate with hydroxylamine (NH2OH) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The imidamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like methanesulfonyl chloride (MsCl) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Methanesulfonyl chloride (MsCl), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and imidamide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The spirocyclic structure may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane: Shares the spiro[4.4]nonane core but lacks the imidamide group.
N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-triene: Contains a similar spirocyclic structure with different functional groups.
Uniqueness
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide is unique due to the presence of both hydroxyl and imidamide groups, which provide a diverse range of chemical reactivity and potential applications. Its spirocyclic structure also contributes to its stability and specificity in various reactions and interactions.
Properties
Molecular Formula |
C11H21N3O2 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
N'-hydroxy-2-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanimidamide |
InChI |
InChI=1S/C11H21N3O2/c12-10(13-16)6-14-5-9(7-15)11(8-14)3-1-2-4-11/h9,15-16H,1-8H2,(H2,12,13) |
InChI Key |
REUXBAJFZVTMLF-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC2(C1)CN(CC2CO)C/C(=N/O)/N |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)CC(=NO)N |
Origin of Product |
United States |
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